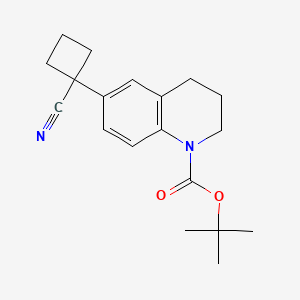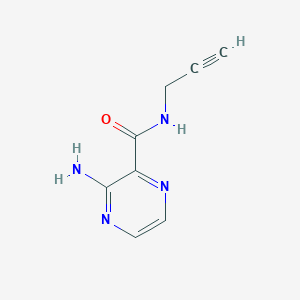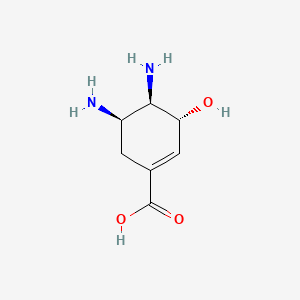
(3R,4R,5R)-4,5-Diamino-3-hydroxycyclohex-1-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R,5R)-4,5-Diamino-3-hydroxycyclohex-1-ene-1-carboxylic acid is a unique organic compound characterized by its cyclohexene ring structure with amino and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R,5R)-4,5-Diamino-3-hydroxycyclohex-1-ene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, followed by the introduction of amino and hydroxyl groups through selective functionalization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions: (3R,4R,5R)-4,5-Diamino-3-hydroxycyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the amino groups or the cyclohexene ring.
Substitution: Amino groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various amino acid derivatives.
Aplicaciones Científicas De Investigación
(3R,4R,5R)-4,5-Diamino-3-hydroxycyclohex-1-ene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3R,4R,5R)-4,5-Diamino-3-hydroxycyclohex-1-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms.
Comparación Con Compuestos Similares
(3R,4R,5R)-4,5-Diamino-3-hydroxycyclohexane-1-carboxylic acid: Lacks the double bond in the cyclohexene ring.
(3R,4R,5R)-4,5-Diamino-3-hydroxycyclohex-1-ene-1-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
Uniqueness: (3R,4R,5R)-4,5-Diamino-3-hydroxycyclohex-1-ene-1-carboxylic acid is unique due to its specific functional groups and ring structure, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C7H12N2O3 |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
(3R,4R,5R)-4,5-diamino-3-hydroxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C7H12N2O3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h2,4-6,10H,1,8-9H2,(H,11,12)/t4-,5-,6-/m1/s1 |
Clave InChI |
MDTPEUBXVBSCLM-HSUXUTPPSA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@@H](C=C1C(=O)O)O)N)N |
SMILES canónico |
C1C(C(C(C=C1C(=O)O)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


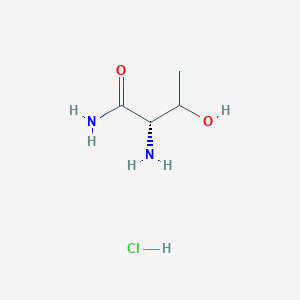

![1-[(4-methylphenyl)sulfonyl]-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14907823.png)
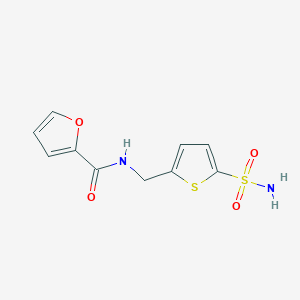
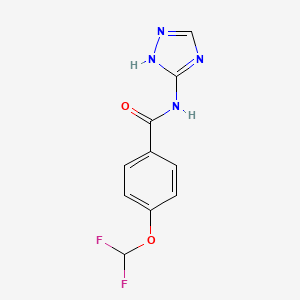
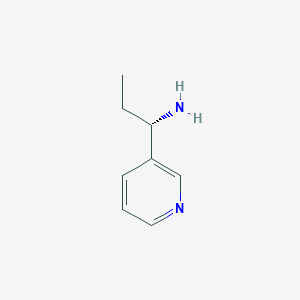
![N-[(2,5-dimethylphenoxy)acetyl]-beta-alanine](/img/structure/B14907855.png)
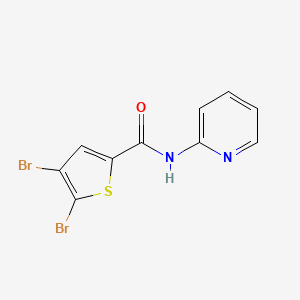
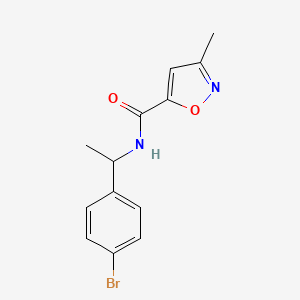

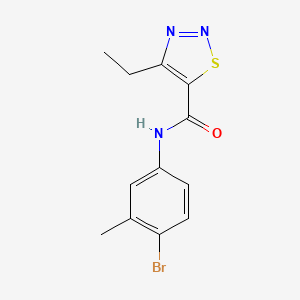
![3-(benzo[d][1,3]dioxol-5-yl)-6-chloro-2H-chromen-2-one](/img/structure/B14907902.png)
